N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring . This core is substituted with a phenyl group at the 3-position, a propyl group at the 5-position, and an N-(2-methoxyethyl) group at the 7-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrimidine core, with the various substituents attached at the appropriate positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amine group could participate in acid-base reactions, the phenyl group could undergo electrophilic aromatic substitution, and the ether group could be cleaved under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could enhance its solubility in polar solvents .
Scientific Research Applications
Adenosine Receptor Antagonists
Research has explored derivatives of pyrazolo[1,5-a]pyrimidines as potent and selective human A3 adenosine receptor antagonists. The presence of acyl groups on the 7-amino group significantly enhances binding efficiency and selectivity toward this receptor, suggesting potential applications in counteracting neurotoxicity and other cellular processes regulated by adenosine receptors. For example, some derivatives have shown effectiveness in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, serving as a model for neurotoxicity (Squarcialupi et al., 2013).
Another study introduced the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold for the development of adenosine human receptor antagonists, targeting the A2A receptor subtype. This research not only demonstrated nanomolar affinity for these receptors but also highlighted the potential for high selectivity, which could have implications for treating neurodegenerative diseases like Parkinson's (Falsini et al., 2017).
Synthesis and Characterization
Studies on the synthesis and characterization of derivatives related to pyrazolo[1,5-a]pyrimidines have provided insights into their chemical properties and potential applications beyond receptor antagonism. For instance, research on enaminones as building blocks for substituted pyrazoles has revealed their antimicrobial and antitumor activities, offering a wide range of potential therapeutic applications (Riyadh, 2011).
Chemical Analysis and Applications
Investigations into the chemical properties of these compounds have also led to new synthetic routes and applications in various fields, including materials science and corrosion inhibition. For example, the study of the inhibitive action of bipyrazolic compounds on the corrosion of pure iron in acidic media reveals their potential as efficient corrosion inhibitors, which could have significant industrial applications (Chetouani et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
“N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad spectrum of biological activities . They have been found to interact with various targets, including protein kinases , which play crucial roles in cell cycle regulation and transcription .
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines often target protein kinases , they may influence pathways related to cell cycle regulation and transcription .
Result of Action
Compounds that target protein kinases can have a variety of effects, including modulation of cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-3-7-15-12-17(19-10-11-23-2)22-18(21-15)16(13-20-22)14-8-5-4-6-9-14/h4-6,8-9,12-13,19H,3,7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHCLSXNYIGEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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